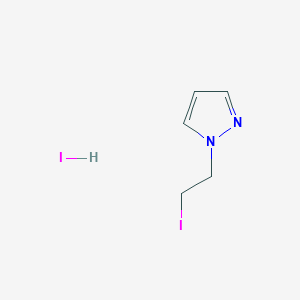

1-(2-Iodoethyl)pyrazole;hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Iodoethyl)pyrazole;hydroiodide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

準備方法

The synthesis of 1-(2-Iodoethyl)pyrazole;hydroiodide typically involves the following steps:

Starting Materials: The synthesis begins with pyrazole and 2-iodoethanol.

Reaction Conditions: The reaction between pyrazole and 2-iodoethanol is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Hydroiodide Formation: The resulting 1-(2-Iodoethyl)pyrazole is then treated with hydroiodic acid to form the hydroiodide salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

1-(2-Iodoethyl)pyrazole;hydroiodide undergoes various chemical reactions, including:

Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Scientific Research Applications

1-(2-Iodoethyl)pyrazole;hydroiodide has several key applications in scientific research:

- Medicinal Chemistry : It serves as a scaffold for synthesizing bioactive compounds. The pyrazole ring's ability to interact with biological targets facilitates the development of new therapeutic agents.

- Organic Synthesis : The compound is utilized in the synthesis of more complex heterocyclic compounds through reactions such as dipolar cycloadditions and cyclocondensation.

- Agrochemicals : It plays a role in developing new agrochemical products due to its potential biological activity against pests and pathogens.

- Green Chemistry : The compound is involved in environmentally friendly synthesis methods, including microwave-assisted synthesis, which minimizes waste and energy consumption.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. Results indicated that certain derivatives induced apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism involved activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, derivatives demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in LPS-stimulated macrophages. The observed IC50 values were approximately 25 µM for TNF-alpha and 30 µM for IL-6, suggesting potential therapeutic applications in inflammatory diseases.

作用機序

The mechanism of action of 1-(2-Iodoethyl)pyrazole;hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The iodoethyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

1-(2-Iodoethyl)pyrazole;hydroiodide can be compared with other pyrazole derivatives such as:

1-(2-Bromoethyl)pyrazole: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

1-(2-Chloroethyl)pyrazole:

1-(2-Fluoroethyl)pyrazole: The presence of a fluorine atom makes it more stable and less reactive compared to the iodoethyl derivative.

The uniqueness of this compound lies in its higher reactivity due to the presence of the iodine atom, making it suitable for specific chemical transformations and applications.

生物活性

1-(2-Iodoethyl)pyrazole;hydroiodide is a heterocyclic compound that has garnered attention due to its potential biological activities. Pyrazole derivatives, in general, are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the specific biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a pyrazole ring substituted with an iodoethyl group. This structural configuration is crucial for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₈I₂N₂ |

| Molecular Weight | 292.94 g/mol |

| CAS Number | 2253630-50-9 |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is believed to arise from its interaction with various molecular targets. Similar pyrazole derivatives have shown significant inhibitory effects on enzymes involved in key biochemical pathways, which may extend to this compound as well. The compound's ability to modulate enzyme activity is critical for its antiproliferative effects in cancer cells and its potential antimicrobial properties.

Anticancer Properties

Pyrazole compounds have been investigated for their anticancer activities. A review noted that certain pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines . The mechanism often involves inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. While direct studies on this compound are scarce, its design hints at similar potential.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented, with many derivatives acting as selective COX-2 inhibitors . These compounds can reduce inflammation and pain, making them candidates for therapeutic use in inflammatory diseases. The potential of this compound in this area remains to be explored but is promising based on related compounds.

Case Studies and Research Findings

Several studies have focused on the broader category of pyrazoles, providing insights into their biological activities:

- Structural Optimization : A study designed a library of pyrazole derivatives, revealing that specific substitutions could enhance bioactivity against Trypanosoma cruzi, a parasite causing Chagas disease . The findings from these studies may guide future research on this compound.

- Pharmacological Profiles : Research has shown that certain pyrazoles exhibit low toxicity while maintaining high efficacy against various diseases . This characteristic is particularly important for drug development.

- Safety and Toxicity : Investigations into the safety profiles of related compounds revealed that while many pyrazoles are non-carcinogenic, some may induce hepatotoxicity . Understanding the safety profile of this compound will be essential for its therapeutic application.

特性

IUPAC Name |

1-(2-iodoethyl)pyrazole;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2.HI/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSHFTFYFDOHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCI.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。